molecular formula C18H10F17NO5 B6031498 Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate

Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate

Cat. No.: B6031498
M. Wt: 643.2 g/mol
InChI Key: FOHBKEGDBOPXFE-UHFFFAOYSA-N
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Description

Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate is a complex fluorinated organic compound It is characterized by its multiple fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the organic framework using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

    Esterification: Formation of the ethyl ester group through the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Amidation: Coupling of the fluorinated intermediate with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate has several applications in scientific research:

    Materials Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.

    Pharmaceuticals: The compound’s potential bioactivity is of interest in drug discovery and development, particularly for designing molecules with enhanced stability and bioavailability.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex fluorinated compounds, aiding in the study of fluorine chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorinated structure. The pathways involved may include modulation of biochemical processes or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate stands out due to its specific combination of fluorinated groups and the presence of both ester and amide functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

ethyl 4-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F17NO5/c1-2-39-9(37)7-3-5-8(6-4-7)36-10(38)11(19,14(23,24)25)40-18(34,35)13(22,16(29,30)31)41-17(32,33)12(20,21)15(26,27)28/h3-6H,2H2,1H3,(H,36,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHBKEGDBOPXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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